(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(4-phenoxyphenyl)methanone
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Overview
Description
6-fluoro-2-methyl-1-(4-phenoxybenzoyl)-3,4-dihydro-2H-quinoline is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2-methyl-1-(4-phenoxybenzoyl)-3,4-dihydro-2H-quinoline typically involves multi-step organic reactions. A common synthetic route may include:
Starting Materials: Fluoroaniline, methyl ketone, and phenoxybenzoyl chloride.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-2-methyl-1-(4-phenoxybenzoyl)-3,4-dihydro-2H-quinoline can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the carbonyl group to form alcohol derivatives.
Substitution: Halogenation or alkylation at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-fluoro-2-methyl-1-(4-phenoxybenzoyl)-3,4-dihydro-2H-quinoline would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial enzymes or cell membranes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug.
Uniqueness
6-fluoro-2-methyl-1-(4-phenoxybenzoyl)-3,4-dihydro-2H-quinoline is unique due to the presence of the fluoro, methyl, and phenoxybenzoyl groups, which may impart specific biological activities or chemical reactivity not seen in other quinoline derivatives.
Properties
Molecular Formula |
C23H20FNO2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(4-phenoxyphenyl)methanone |
InChI |
InChI=1S/C23H20FNO2/c1-16-7-8-18-15-19(24)11-14-22(18)25(16)23(26)17-9-12-21(13-10-17)27-20-5-3-2-4-6-20/h2-6,9-16H,7-8H2,1H3 |
InChI Key |
NEOQYNMLAAXPEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(N1C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)C=CC(=C2)F |
Origin of Product |
United States |
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